Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
“Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.38 . The IUPAC name for this compound is methyl 4- (phenylmethoxycarbonylamino)bicyclo [2.2.2]octane-1-carboxylate .
Synthesis Analysis
There is a reported tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) . The canonical SMILES structure is COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass of the compound is 317.16270821 g/mol .Scientific Research Applications
Synthesis and Chemical Properties:
- Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate and its analogues have been synthesized and studied for various chemical properties. For example, Rose et al. (2003) detailed the preparation of similar compounds, emphasizing their heterocyclic structures and potential in various chemical reactions like sulfonation and esterification (Rose et al., 2003).
Crystal Structure and Conformational Analysis:
- Buñuel et al. (1996) explored the crystal structure of a related compound, highlighting its D3 symmetry and deviations from ideal boat conformations. This study is significant for understanding the spatial arrangement of molecules and their potential interactions in various applications (Buñuel et al., 1996).
Inhibition and Binding Studies:
- Reynolds et al. (2001) synthesized an analogue of this compound for antifolate activity assessment. Their findings contribute to understanding how structural modifications, like the bicyclo[2.2.2]octane ring system, affect biological activity (Reynolds et al., 2001).
Use in Peptidomimetic Synthesis:
- Limbach et al. (2009) demonstrated the application of a similar compound in the synthesis of cyclopropyl-containing amino acids, highlighting its potential in creating novel peptidomimetics (Limbach et al., 2009).
Microwave-Assisted Asymmetric Synthesis:
- Songis et al. (2007) utilized a related compound in asymmetric Diels–Alder reactions under microwave irradiation, emphasizing its utility in synthesizing enantiopure bicyclic β-amino acids, which are valuable in medicinal chemistry (Songis et al., 2007).
Liquid Crystal Research:
- Gray and Kelly (1981) studied derivatives of bicyclo[2.2.2]octane, similar to this compound, for their properties in forming liquid crystals, which have applications in display technologies (Gray & Kelly, 1981).
Intra-Complex Hydride Transfer Studies:
- Matthias et al. (2003) conducted a study involving the bicyclo[2.2.2]octane unit, focusing on proton-induced intra-complex hydride transfer. This research contributes to the understanding of complex reactions involving such structures (Matthias et al., 2003).
Electrical Effects in Saturated Systems:
- Roberts and Moreland (1953) investigated the electrical effects of substituents in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing insights into the electrostatic properties of such compounds (Roberts & Moreland, 1953).
properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFWPRNJYVETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631018 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862501-91-5 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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